molecular formula C17H17N3O3S B2867375 2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-46-6

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2867375
CAS No.: 2034560-46-6
M. Wt: 343.4
InChI Key: JWVMIAKVVGGWPI-UHFFFAOYSA-N
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Description

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and an isonicotinonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylsulfonyl group, and finally the attachment of the isonicotinonitrile moiety. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of Isonicotinonitrile Moiety: This can be achieved through nucleophilic substitution reactions where the piperidine derivative reacts with isonicotinonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenylsulfonyl and isonicotinonitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a role in binding to active sites, while the piperidine ring can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(Phenylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile: Features a piperidine ring and phenylsulfonyl group.

    2-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile: Similar structure with a phenoxyethyl group instead of a phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-12-14-8-9-19-17(11-14)23-15-5-4-10-20(13-15)24(21,22)16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMIAKVVGGWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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